REACTION_CXSMILES
|
Cl[CH2:2][CH:3]([OH:7])[CH2:4][CH:5]=[CH2:6].[CH2:8]([NH2:11])[CH:9]=[CH2:10]>>[CH2:8]([NH:11][CH2:2][CH:3]([OH:7])[CH2:4][CH:5]=[CH2:6])[CH:9]=[CH2:10]
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
ClCC(CC=C)O
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in reduced pressure at 60° C
|
Type
|
ADDITION
|
Details
|
The residue was poured into ice-water (w/w=1/1) (150 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
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20 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with EA
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with saturated brine (200 mL*2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (DCM:MeOH=30/1 to 10/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)NCC(CC=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 113.31 mmol | |
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 58.39% | |
YIELD: CALCULATEDPERCENTYIELD | 58.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |